3,12-Dioxo-olean-9(11)-en-28-oic acid methyl ester
Description
Methyl 3,12-dioxoolean-9(11)-en-28-oate is a synthetic oleanane-type triterpenoid derivative characterized by a pentacyclic scaffold with ketone groups at positions 3 and 12, a double bond at the 9(11) position, and a methyl ester at C-26. Its molecular formula is C₃₁H₄₆O₄, with an average molecular weight of 482.705 g/mol and a monoisotopic mass of 482.3396 . Structurally, it belongs to a class of compounds modified to enhance bioactivity, particularly in anticancer and anti-inflammatory contexts. The compound is synthesized via microbial biotransformation or chemical derivatization of natural triterpenoids like betulinic acid . Its unique substitution pattern distinguishes it from other triterpenoids, as the 3,12-dioxo groups and 9(11)-ene moiety are critical for interactions with molecular targets such as redox-sensitive pathways .
Properties
CAS No. |
218600-50-1 |
|---|---|
Molecular Formula |
C31H46O4 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
methyl (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H46O4/c1-26(2)13-15-31(25(34)35-8)16-14-30(7)24(19(31)18-26)20(32)17-22-28(5)11-10-23(33)27(3,4)21(28)9-12-29(22,30)6/h17,19,21,24H,9-16,18H2,1-8H3/t19-,21-,24-,28-,29+,30+,31-/m0/s1 |
InChI Key |
ZSKIWSWEZHHVGY-ZTPLMWSVSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C(C1CC[C@@]3(C2=CC(=O)C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)C)(C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)OC)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,12-dioxoolean-9(11)-en-28-oate involves several steps. One common method includes the reaction of a precursor compound with sodium methylate in methanol and diethyl ether at room temperature . The reaction typically proceeds for about 45 minutes to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (4aS,6aR,6bS,12aS,14aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,11,12,14a,14b-dodecahydropicene-4a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
Methyl 3,12-dioxoolean-9(11)-en-28-oate serves as a versatile building block in organic synthesis. Its unique structure allows it to be modified to create a variety of derivatives that can be used in further chemical research.
Biology
This compound has been studied for its potential bioactive properties. Research indicates that it may exhibit anti-inflammatory and anticancer activities. For instance, studies have shown that derivatives of this compound can inhibit the growth of pancreatic cancer cells by inducing apoptosis and downregulating key proteins involved in cell proliferation such as cyclin D1 and survivin .
Medicine
The therapeutic potential of methyl 3,12-dioxoolean-9(11)-en-28-oate is being explored in various medical contexts:
- Cancer Treatment: Its derivatives have demonstrated efficacy in inhibiting tumor growth and promoting apoptosis in cancer cell lines .
- Anti-inflammatory Applications: The compound has been linked to the modulation of inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
Case Studies
- Pancreatic Cancer Research:
- Anti-inflammatory Activity:
Industrial Applications
In addition to its research applications, methyl 3,12-dioxoolean-9(11)-en-28-oate is utilized in the production of specialty chemicals. Its derivatives are employed in formulating pharmaceuticals and other industrial products due to their unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3,12-dioxoolean-9(11)-en-28-oate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 3,11-dioxoolean-12-en-28-oate
Methyl 3-oxolup-20(29)-en-28-oate (157)
- Structure : Contains a single oxo group at C-3 and a Δ²⁰(²⁹) double bond .
- Activity : Demonstrates moderate cytotoxicity against leukemia cells (IC₅₀ ~10 µM) but lacks the dual redox-modulating effects of the 3,12-dioxo derivative .
Ester Derivatives of Oleanolic Acid
CDDO-Me (Methyl 2-cyano-3,12-dioxoolean-1,9-dien-28-oate)
- Structure: Features a cyano group at C-2 and double bonds at Δ¹ and Δ⁹ .
- Activity : 100-fold more potent than Methyl 3,12-dioxoolean-9(11)-en-28-oate in activating Nrf2-mediated antioxidant responses and suppressing NF-κB-driven inflammation .
- Mechanism : Disrupts intracellular redox balance by depleting glutathione (GSH) and generating reactive oxygen species (ROS) .
3-Oxoolean-12-en-28-oic acid morpholide (9a)
- Structure : Replaces the methyl ester with a morpholide group at C-28 and retains a single oxo group at C-3 .
- Activity : Shows selective inhibition of prostate cancer cells (IC₅₀ = 5 µM) but lacks broad-spectrum efficacy compared to the 3,12-dioxo methyl ester .
Natural Triterpenoid Derivatives
Betulonic Acid (156)
Ursolic Acid
- Structure : Δ¹²-ene with hydroxyl groups at C-3 and C-28 .
- Activity : Inhibits tumor promotion (e.g., 61% reduction in skin tumors at 2 µmol) but requires higher doses than synthetic dioxo derivatives .
Key Research Findings
- Redox Modulation : Methyl 3,12-dioxoolean-9(11)-en-28-oate induces apoptosis by depleting GSH and elevating ROS, though it is less potent than CDDO-Me .
- Structural Specificity : The 9(11)-ene double bond enhances membrane permeability compared to Δ¹² analogues, improving cellular uptake .
- Synthetic Versatility: Microbial biotransformation using Nocardia spp. efficiently introduces oxo groups, enabling scalable production .
Q & A
Q. What is the optimized synthetic protocol for Methyl 3,12-dioxoolean-9(11)-en-28-oate?
The compound is synthesized via DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-promoted dehydrogenation from its benzyl precursor (compound 29 ), yielding 97% as an amorphous solid. Key steps include radical-mediated dehydrogenation under inert conditions, followed by purification via column chromatography. Melting point (264–268°C) and spectroscopic data (IR, NMR, HRMS) confirm purity and structure .
Q. How is Methyl 3,12-dioxoolean-9(11)-en-28-oate characterized structurally?
Characterization relies on:
- 13C NMR : Peaks at δ 200.4 and 178.5 ppm for the 3- and 12-ketone groups, respectively .
- HRMS : Observed [C₃₁H₄₈O₄]+ at m/z 561.3968 (calc. 561.3944) .
- IR : Bands at ~1664 cm⁻¹ (C=O stretch) and ~1782 cm⁻¹ (ester carbonyl) .
Q. What are the critical purity indicators for this compound?
Purity is assessed via:
- Sharp melting point range (264–268°C) .
- Consistent NMR integration ratios (e.g., absence of extraneous proton signals) .
- High-resolution mass spectrometry to confirm molecular formula .
Advanced Research Questions
Q. What mechanistic insights explain the role of DDQ in synthesizing Methyl 3,12-dioxoolean-9(11)-en-28-oate?
DDQ acts via a radical ion mechanism :
- Single-electron transfer (SET) from the precursor to DDQ generates a radical cation intermediate.
- Subsequent dehydrogenation forms the α,β-unsaturated ketone system at C9(11) and C12.
- Steric and electronic effects of the rigid polycyclic skeleton favor selective oxidation .
Q. How can researchers optimize lactonization reactions involving this compound (e.g., to form 28,13β-olide derivatives)?
Key considerations:
- Reagent stoichiometry : Excess DDQ may lead to overoxidation; optimized molar ratios (e.g., 1:1.2 substrate:DDQ) improve yield .
- Solvent system : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
- Temperature control : Reactions at 0–25°C minimize side reactions like epoxidation .
Q. How should spectral data discrepancies (e.g., NMR shifts) be resolved during structural elucidation?
- Comparative analysis : Cross-reference with literature data for analogous triterpenoids (e.g., oleanolic acid derivatives) .
- Computational modeling : Density Functional Theory (DFT)-calculated chemical shifts validate experimental NMR assignments.
- Isotopic labeling : Use ¹³C-labeled precursors to trace carbonyl carbon environments .
Q. What strategies mitigate low yields in functionalizing the C28 ester group?
- Protecting group chemistry : Temporarily protect reactive ketones (C3, C12) to direct modifications to C28.
- Catalytic methods : Employ transition-metal catalysts (e.g., Pd/C) for selective ester hydrolysis or transesterification .
- Microwave-assisted synthesis : Accelerate reaction kinetics for esterification steps .
Methodological Notes
- Synthetic reproducibility : Ensure strict anhydrous conditions during DDQ-mediated reactions to prevent hydrolysis of the methyl ester .
- Analytical validation : Use tandem MS (HRMS/MS) to distinguish isobaric impurities in complex mixtures .
- Data interpretation : Correlate IR carbonyl stretches (1664–1782 cm⁻¹) with X-ray crystallography data (if available) to confirm ketone and ester geometries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
